3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a unique combination of a benzothiazole moiety and a quinazolinone core, making it of significant interest in medicinal chemistry. The compound is recognized for its potential applications in pharmaceuticals, particularly as an anti-inflammatory and antibacterial agent.
The synthesis and characterization of this compound have been documented in various scientific publications, which detail its chemical properties, synthesis methods, and biological activities. Notably, the compound's structure is defined by its IUPAC name and molecular formula, which are essential for its identification in research contexts.
This compound can be classified as:
The synthesis of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone typically involves multi-step organic reactions. The process can be summarized as follows:
The synthetic route often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Techniques such as continuous flow synthesis may be employed for industrial production to enhance efficiency and reduce environmental impact.
The molecular structure of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone can be described by its following characteristics:
Property | Value |
---|---|
CAS Number | 918154-61-7 |
InChI Key | VCXQZJPMKFYJGY-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. Reaction conditions must be optimized to achieve desired yields and minimize side products.
The mechanism of action for 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone involves its interaction with biological targets at the molecular level. While specific pathways may vary depending on the application, it is generally understood that quinazolinones can inhibit certain enzymes or receptors involved in inflammatory processes or microbial growth.
Research indicates that quinazolinones may act as inhibitors of dihydrofolate reductase or other related enzymes, contributing to their anti-inflammatory and antibacterial effects . Further studies are necessary to elucidate specific mechanisms related to this particular compound.
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly influence these properties .
The primary applications of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone include:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: